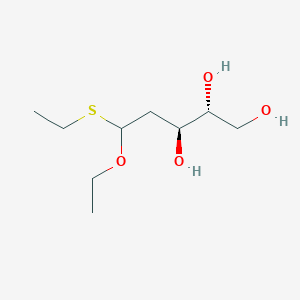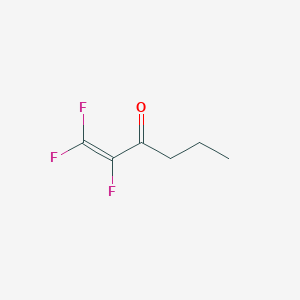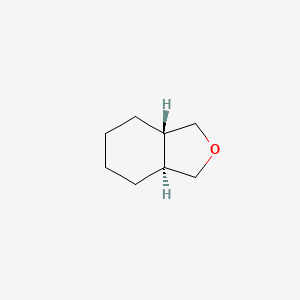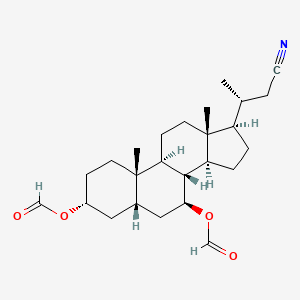
(3alpha,5beta,7beta)-3,7-Bis(Formyloxy)-24-norcholane-23-nitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3alpha,5beta,7beta)-3,7-Bis(Formyloxy)-24-norcholane-23-nitrile is a complex organic compound that belongs to the class of bile acids and derivatives This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a nitrile functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,5beta,7beta)-3,7-Bis(Formyloxy)-24-norcholane-23-nitrile typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route include the protection of hydroxyl groups, introduction of the nitrile group, and subsequent deprotection. Common reagents used in these reactions include formic acid, acetic anhydride, and cyanide sources. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process. Quality control measures are implemented to ensure the consistency and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3alpha,5beta,7beta)-3,7-Bis(Formyloxy)-24-norcholane-23-nitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups such as amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
(3alpha,5beta,7beta)-3,7-Bis(Formyloxy)-24-norcholane-23-nitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role in cell signaling and metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of liver diseases and metabolic disorders.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of (3alpha,5beta,7beta)-3,7-Bis(Formyloxy)-24-norcholane-23-nitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes. For example, it may interact with bile acid receptors, affecting lipid metabolism and cholesterol homeostasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ursodeoxycholic acid: A bile acid used for the treatment of liver diseases.
Chenodeoxycholic acid: Another bile acid with similar structural features.
Cholic acid: A primary bile acid involved in the digestion and absorption of fats.
Uniqueness
(3alpha,5beta,7beta)-3,7-Bis(Formyloxy)-24-norcholane-23-nitrile is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C25H37NO4 |
|---|---|
Poids moléculaire |
415.6 g/mol |
Nom IUPAC |
[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-1-cyanopropan-2-yl]-7-formyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate |
InChI |
InChI=1S/C25H37NO4/c1-16(8-11-26)19-4-5-20-23-21(7-10-25(19,20)3)24(2)9-6-18(29-14-27)12-17(24)13-22(23)30-15-28/h14-23H,4-10,12-13H2,1-3H3/t16-,17+,18-,19-,20+,21+,22+,23+,24+,25-/m1/s1 |
Clé InChI |
BSDOUKAZEKBCMX-XYHYYJOSSA-N |
SMILES isomérique |
C[C@H](CC#N)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)OC=O)C)OC=O)C |
SMILES canonique |
CC(CC#N)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC=O)C)OC=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


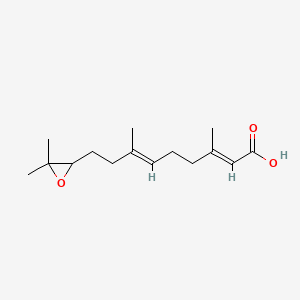
![(3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid](/img/structure/B13447370.png)
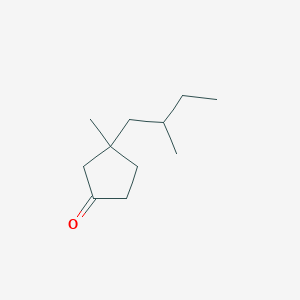
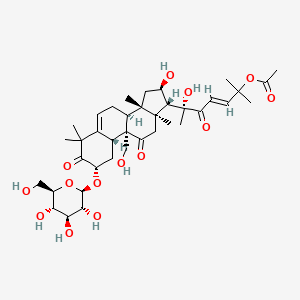
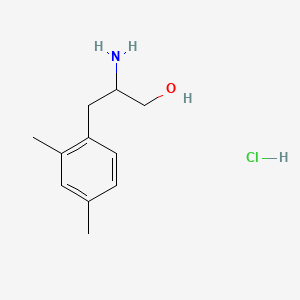
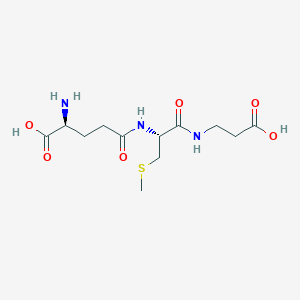
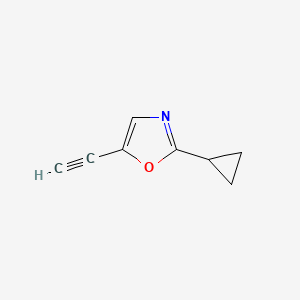
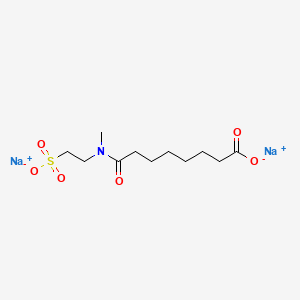

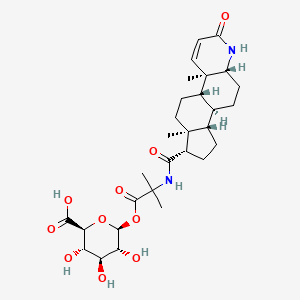
![1-([1,4'-Bipiperidin]-1'-yl)-2-chloropropan-1-one](/img/structure/B13447418.png)
